molecular formula C12H14BrNO B2824968 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone CAS No. 1467060-22-5

1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone

Cat. No.: B2824968
CAS No.: 1467060-22-5
M. Wt: 268.154
InChI Key: FCLZZIJJMSFCOG-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone is a brominated pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research . The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its ability to explore pharmacophore space through sp3-hybridization, influence the stereochemistry of a molecule, and provide non-planar, three-dimensional coverage due to the ring's pseudo-rotation . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Researchers are particularly interested in its potential application in developing inhibitors for crucial enzymes like dihydrofolate reductase (DHFR), a prime target for anticancer and antimicrobial therapies . Structurally related pyrrolidine compounds have demonstrated potent and selective activity as dopamine and norepinephrine transporter (DAT/NET) inhibitors, with reduced effect on the serotonin transporter (SERT), making them valuable pharmacological tools for studying neurotransmission and cocaine abuse medication . The bromophenyl moiety offers a versatile handle for further chemical modifications via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[3-(4-bromophenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9(15)14-7-6-11(8-14)10-2-4-12(13)5-3-10/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLZZIJJMSFCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromophenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization and reduction steps. The reaction conditions typically require anhydrous solvents, controlled temperatures, and the use of strong bases such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as column chromatography and recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone has found applications in several scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone, differing in substituents, chain length, or heterocyclic systems:

Compound Name Molecular Formula Key Structural Differences Synthesis Method Biological Relevance
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i) C₁₃H₁₆BrNO Extended propane chain (vs. ethanone) Alkylation of acid chlorides Intermediate for bioactive molecules
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone C₁₂H₁₄BrNO 3-Bromophenyl substitution (vs. 4-bromo) Electrophilic bromination Precursor for C–C bond coupling
1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone C₁₉H₂₃ClN₂O Chlorophenyl, dimethylpyrrole, piperidine Multi-step alkylation Pharmacophore exploration
2-Bromo-1-(4-bromophenyl)-2-phenylethanone (33h) C₁₄H₁₀Br₂O Dibrominated, lacks pyrrolidine Bromination of diaryl ethanones Antiparasitic activity (in vitro)

Key Research Findings and Implications

  • Structural Flexibility : The pyrrolidine ring and bromophenyl group enable diverse derivatization, making the compound a versatile scaffold for drug discovery .
  • Synthetic Challenges : Bromination regioselectivity (para vs. meta) and steric hindrance from the pyrrolidine ring may require optimization for large-scale synthesis .
  • Biological Gaps : While analogs show promise in anti-allergic and antiparasitic contexts, the target compound’s specific bioactivity remains underexplored .

Biological Activity

1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone, a compound featuring a bromophenyl group attached to a pyrrolidine ring, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and psychoactive effects, as well as its mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄BrN₃O. The presence of the bromine atom enhances the compound's reactivity and biological properties, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The mechanism underlying this antibacterial activity is thought to involve the compound's ability to form hydrogen bonds and engage in π-π interactions with aromatic residues in bacterial proteins, which may disrupt essential enzymatic processes .

Psychoactive Effects

Additionally, this compound has been investigated for its psychoactive potential. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly affecting dopamine and serotonin receptors. These interactions are critical for modulating mood and anxiety levels, suggesting potential applications in treating psychiatric disorders .

Table 2: Potential Neurotransmitter Interactions

Receptor TypeInteraction Type
DopamineModulation
SerotoninModulation

The biological activity of this compound is primarily attributed to its structural features:

  • Bromophenyl Group: Facilitates π-π stacking interactions with aromatic amino acids in target proteins.
  • Pyrrolidine Ring: Capable of forming hydrogen bonds, enhancing the compound's binding affinity to various biological targets.

These interactions can modulate enzyme or receptor activity, leading to observed antimicrobial and psychoactive effects .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrrolidine derivatives, providing context for understanding the potential applications of this compound:

  • Antibacterial Studies: A comparative study on pyrrolidine derivatives showed that halogen substitutions significantly enhance antibacterial activity. The presence of bromine was found to be particularly effective against Gram-positive bacteria .
  • Psychoactive Research: Investigations into related compounds indicated that modifications in the structure could lead to varying degrees of receptor affinity and efficacy, highlighting the importance of chemical structure in determining biological outcomes .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The 4-bromophenyl group shows aromatic protons as doublets (δ 7.2–7.6 ppm), while the pyrrolidine’s N–CH₂ group appears at δ 3.0–3.5 ppm .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for validating stereochemistry and intermolecular interactions .

What are the key physicochemical properties influencing its solubility and reactivity?

Q. Basic

  • Molecular Weight : ~280–300 g/mol (estimated for analogs) .
  • LogP : Predicted >2 (lipophilic due to bromophenyl and pyrrolidine groups), favoring organic solvent solubility .
  • Thermal Stability : Decomposition temperatures >200°C, confirmed via TGA .

How can researchers resolve contradictions in reported synthetic yields across studies?

Advanced
Discrepancies often arise from variations in:

  • Catalyst Efficiency : Pd-based catalysts vs. Cu-mediated coupling (yields vary by 15–20%) .
  • Purification Methods : Column chromatography vs. recrystallization affects purity and final yield. HPLC analysis (C18 column, acetonitrile/water gradient) identifies byproducts .
  • Scale-Up Effects : Pilot-scale reactions may require inert atmospheres to prevent bromine displacement .

What strategies are used to identify biological targets of this compound in pharmacological studies?

Q. Advanced

  • Molecular Docking : Screens against kinase or GPCR libraries using software like AutoDock Vina. The pyrrolidine’s nitrogen may hydrogen-bond to active sites .
  • SAR Studies : Modifying the bromophenyl or ethanone group and testing bioactivity in enzyme assays (e.g., IC₅₀ for kinases) .

How is the reaction mechanism elucidated for its participation in cross-coupling reactions?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Deuterated analogs assess rate-determining steps (e.g., C–Br bond cleavage) .
  • DFT Calculations : Model transition states for Suzuki-Miyaura couplings, revealing steric effects from the pyrrolidine ring .

What stability challenges arise under varying pH and temperature conditions?

Q. Advanced

  • Hydrolytic Degradation : The ethanone group is susceptible to hydrolysis at pH >10. Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS .
  • Photostability : UV irradiation (ICH Q1B guidelines) tests bromophenyl group stability, with quenchers like BHT added to formulations .

How does computational modeling predict its pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (logBB ~0.3) and CYP3A4 metabolism .
  • Solubility Parameters : COSMO-RS simulations correlate with experimental logS values in DMSO/water mixtures .

What enantiomeric separation techniques are applicable due to its chiral centers?

Q. Advanced

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol resolve enantiomers. Retention times correlate with ee% .
  • Crystallization-Induced Diastereomerism : Use of L-tartaric acid derivatives to isolate enantiopure forms .

How are structure-activity relationships (SAR) explored for antimicrobial applications?

Q. Advanced

  • Fragment Replacement : Substituting bromine with electron-withdrawing groups (e.g., –CF₃) enhances activity against Gram-positive bacteria .
  • Bioisosterism : Replacing pyrrolidine with piperidine evaluates ring size effects on MIC values .

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